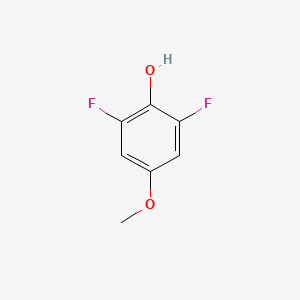

2,6-Difluoro-4-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-difluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCPGVDPXCHXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390778 | |

| Record name | 2,6-Difluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-93-7 | |

| Record name | 2,6-Difluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known physical properties of 2,6-Difluoro-4-methoxyphenol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating available data, outlining experimental considerations, and providing a logical framework for its application.

Core Physical Properties

Precise experimental determination of all physical properties for this compound is not extensively documented in publicly available literature. However, based on information from chemical suppliers and computational predictions, the following data has been compiled. It is crucial to note that predicted values are estimations and should be verified experimentally for critical applications.

Table 1: Summary of Physical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 160.12 g/mol | --INVALID-LINK-- |

| Melting Point | 67-71 °C | --INVALID-LINK-- |

| Boiling Point | Not Experimentally Determined (Predicted) | N/A |

| Density | Not Experimentally Determined (Predicted) | N/A |

| Solubility | Not Experimentally Determined (Predicted) | N/A |

| pKa | Not Experimentally Determined (Predicted) | N/A |

| Purity | ≥97% | --INVALID-LINK-- |

Experimental Protocols and Considerations

Melting Point Determination

The melting point of 67-71 °C suggests that a standard capillary melting point apparatus can be utilized.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Spectroscopic Characterization

Standard spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: Fluorine NMR is a crucial technique to confirm the presence and environment of the fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the phenolic group, C-O stretching of the methoxy and phenol groups, aromatic C-H and C=C stretching, and the C-F stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a novel compound like this compound.

Caption: Physicochemical Profiling Workflow.

Predicted Properties and Their Implications

Due to the limited availability of experimental data, computational modeling can provide valuable insights into the physicochemical properties of this compound.

-

Boiling Point: The presence of a hydroxyl group allows for hydrogen bonding, which would suggest a relatively high boiling point compared to non-hydroxylated analogues. However, the fluorine atoms may influence intermolecular interactions.

-

Density: As a solid at room temperature, its density is expected to be greater than that of water.

-

Solubility: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially conferring some aqueous solubility. However, the overall aromatic and fluorinated structure may lead to a preference for solubility in organic solvents.

-

pKa: The acidity of the phenolic proton is significantly influenced by the two electron-withdrawing fluorine atoms in the ortho positions. These are expected to lower the pKa compared to phenol or 4-methoxyphenol, making this compound a stronger acid.

Conclusion

This technical guide consolidates the currently available physical property data for this compound. While some fundamental properties have been established by commercial suppliers, a comprehensive experimental characterization of its boiling point, density, solubility, and pKa is warranted to fully enable its potential in research and development. The provided logical workflow and discussion of predictive properties offer a framework for further investigation of this and other novel chemical entities.

An In-depth Technical Guide to 2,6-Difluoro-4-methoxyphenol (CAS: 886498-93-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluoro-4-methoxyphenol, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. This document details its physicochemical properties, a proposed synthesis protocol, potential biological activities, and safety and handling information.

Physicochemical Properties

This compound is a solid organic compound. Its core structure is a phenol ring substituted with two fluorine atoms ortho to the hydroxyl group and a methoxy group in the para position. The presence of highly electronegative fluorine atoms is expected to influence its electronic properties and acidity compared to its non-fluorinated analog, 4-methoxyphenol.

Quantitative data for the compound and its close analog, 4-methoxyphenol, are summarized below for comparison.

| Property | This compound | 4-Methoxyphenol (for comparison) |

| CAS Number | 886498-93-7[1] | 150-76-5[2] |

| Molecular Formula | C₇H₆F₂O₂[1] | C₇H₈O₂[3] |

| Molecular Weight | 160.12 g/mol [1] | 124.14 g/mol [4] |

| Melting Point | 67°C to 71°C[1] | 55-57°C[4] |

| Boiling Point | Data not available | 243°C[4] |

| Appearance | Solid[1] | White-to-tan solid[3] |

| Water Solubility | Data not available | 40 g/L (at 25°C)[5] |

| pKa | Estimated to be < 9.95 | ~10.2[6] |

Note on pKa: The pKa of phenol is approximately 9.95.[6] The electron-donating methoxy group in 4-methoxyphenol increases the pKa, making it less acidic.[6][7] Conversely, the two electron-withdrawing fluorine atoms on this compound are expected to significantly increase the acidity of the phenolic proton, resulting in a lower pKa compared to phenol. For instance, 2-fluorophenol has a pKa of 8.7.

Synthesis and Purification

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a theoretical pathway and requires laboratory optimization.

Step 1: Bromination of 3,5-difluoroaniline to 4-bromo-3,5-difluoroaniline

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 3,5-difluoroaniline in a suitable solvent such as glacial acetic acid.

-

Bromination: Cool the solution in an ice bath to 0-5°C. Slowly add a stoichiometric equivalent of bromine, dissolved in acetic acid, via the dropping funnel while maintaining the temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-3,5-difluoroaniline.

Step 2: Diazotization and Hydrolysis to 4-bromo-2,6-difluorophenol

-

Diazotization: Disperse the 4-bromo-3,5-difluoroaniline in an aqueous solution of a strong acid like sulfuric acid. Cool the mixture to below 5°C. Add a solution of sodium nitrite in water dropwise, keeping the temperature strictly controlled to form the diazonium salt.

-

Hydrolysis: In a separate flask, prepare a boiling aqueous solution of copper(II) sulfate.[8] Slowly add the cold diazonium salt solution to the hot copper sulfate solution. The diazonium group will be replaced by a hydroxyl group, evolving nitrogen gas.

-

Isolation: After the addition is complete, perform steam distillation to isolate the volatile 4-bromo-2,6-difluorophenol. Extract the distillate with an organic solvent like diethyl ether.

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Methoxylation to this compound

-

Reaction Setup: This step is a nucleophilic aromatic substitution (SₙAr) reaction. In a sealed reaction vessel, dissolve 4-bromo-2,6-difluorophenol in a polar aprotic solvent like dimethylformamide (DMF).

-

Methoxide Reaction: Add sodium methoxide (a strong nucleophile) to the solution. Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) and monitor by TLC. The bromine atom, activated by the ortho fluorine atoms, will be displaced by the methoxy group.

-

Work-up: After cooling, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

-

Final Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) followed by recrystallization.

Applications in Drug Discovery and Research

While no specific biological activities have been reported for this compound itself, its structural motifs—a methoxyphenol core and fluorine substituents—are common in biologically active molecules. This suggests a strong potential for applications in drug discovery and chemical biology.

-

Antioxidant and Anti-inflammatory Potential: Methoxyphenols are known for their antioxidant properties.[9] Compounds like 2-tert-butyl-4-methoxyphenol (BHA) and 2,6-di-tert-butyl-4-methylphenol (BHT) are used as antioxidants.[10] Some methoxyphenols also exhibit anti-inflammatory activity by inhibiting enzymes like cyclooxygenase-2 (COX-2).[9] The fluorine atoms may enhance these properties by modulating the electronic character and metabolic stability of the molecule.

-

Antimicrobial Activity: Phenolic compounds are a well-established class of antimicrobial agents. The presence of a methoxy group can modulate this activity. The potential of this compound as an antibacterial or antifungal agent warrants investigation.

-

Enzyme Inhibition: The substituted phenol structure makes it a candidate for screening as an inhibitor of various enzymes, particularly kinases or oxidoreductases. Fluorine substitutions can enhance binding affinity to protein targets.

-

Chemical Probe and Building Block: This compound can serve as a valuable synthetic intermediate for creating more complex molecules, including libraries of compounds for high-throughput screening in drug discovery programs.

Biological Activity Screening and Mechanistic Elucidation

Given the lack of specific data for this compound, a logical first step for researchers is to perform a series of screening assays to determine its biological activity profile.

Workflow for Biological Evaluation

Caption: Workflow for screening and mechanistic studies of a novel compound.

Potential Signaling Pathway Interactions

Based on structurally related molecules, this compound could potentially modulate key cellular signaling pathways involved in inflammation, cell survival, and proliferation. These include:

-

MAPK Pathways (ERK, JNK, p38): These pathways are central to cellular responses to external stimuli and are often targeted by anti-inflammatory and anti-cancer agents.

-

PI3K/Akt Pathway: This is a crucial pathway for cell survival, proliferation, and metabolism. Its inhibition is a common strategy in cancer drug development.

-

NF-κB Pathway: This pathway is a master regulator of inflammation. Many phenolic compounds exert their anti-inflammatory effects by inhibiting NF-κB activation.

Further research would involve treating relevant cell lines (e.g., macrophages for inflammation, cancer cell lines for cytotoxicity) with this compound and analyzing the phosphorylation status and activity of key proteins in these pathways using techniques like Western blotting or reporter gene assays.

Representative Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method to evaluate the antioxidant potential of a compound.[9]

-

Preparation of Reagents:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

Use a known antioxidant like ascorbic acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions, control, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity for each concentration using the formula: (Abs_blank - Abs_sample) / Abs_blank * 100.

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

| Hazard Information | Precautionary Measures |

| GHS Pictograms | Corrosion, Exclamation Mark |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection/face protection. |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.

References

- 1. fishersci.no [fishersci.no]

- 2. 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 1097 - 4-METHOXYPHENOL [chemicalsafety.ilo.org]

- 4. thomassci.com [thomassci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. will pka of 4-methoxyphenol be greater or smaller than the pka of phenol.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 2,6-Difluoro-4-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Difluoro-4-methoxyphenol, a valuable building block in medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data based on analogous compounds and established chemical principles.

Introduction

This compound (CAS No: 886498-93-7) is a fluorinated aromatic compound with potential applications in the development of novel pharmaceuticals and functional materials. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This guide details a proposed synthetic pathway via the Baeyer-Villiger oxidation of a commercially available precursor and outlines the expected analytical characterization of the final product.

Proposed Synthesis Pathway

A viable and efficient method for the synthesis of this compound is the Baeyer-Villiger oxidation of 2,6-difluoro-4-methoxybenzaldehyde. This reaction utilizes a peroxy acid to convert an aldehyde into a formate ester, which is subsequently hydrolyzed to the corresponding phenol.[1][2]

Reaction Scheme:

This enzymatic conversion of 2,6-difluorobenzaldehyde to the corresponding fluorophenyl formate, which spontaneously hydrolyzes to fluorophenols, has been reported to be quantitative.[3]

Experimental Protocols

The following protocols are based on established procedures for Baeyer-Villiger oxidations and subsequent hydrolysis.[1]

Materials and Methods

-

2,6-Difluoro-4-methoxybenzaldehyde (97%)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Synthesis of this compound

Step 1: Baeyer-Villiger Oxidation

-

In a round-bottom flask, dissolve 2,6-difluoro-4-methoxybenzaldehyde (1.0 eq) in dichloromethane.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.2 eq) in dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude formate ester.

Step 2: Hydrolysis of the Formate Ester

-

Dissolve the crude formate ester in a mixture of methanol and water.

-

Add a catalytic amount of hydrochloric acid.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Characterization Data (Predicted)

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds.

Table 1: Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₆F₂O₂ |

| Molecular Weight | 160.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 70-75 °C (estimated) |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.5-6.7 (m, 2H, Ar-H), 5.0-5.5 (br s, 1H, -OH), 3.78 (s, 3H, -OCH₃). The aromatic protons are expected to appear as a multiplet due to coupling with the adjacent fluorine atoms.[4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155-160 (dd, J = 240, 10 Hz, C-F), 145-150 (t, J = 15 Hz, C-O), 135-140 (C-OH), 100-105 (t, J = 25 Hz, C-H), 56.5 (-OCH₃). The carbon atoms attached to fluorine will show characteristic splitting patterns.[4][5] |

| FT-IR (KBr) | ν (cm⁻¹): 3200-3500 (br, O-H stretch), 2850-2950 (C-H stretch, -OCH₃), 1600-1620 (C=C stretch, aromatic), 1450-1500 (C-F stretch), 1200-1250 (asymmetric C-O-C stretch), 1000-1050 (symmetric C-O-C stretch).[6][7] |

| Mass Spectrometry (EI) | m/z (%): 160 (M⁺, 100), 145 (M⁺ - CH₃, 40), 117 (M⁺ - CH₃ - CO, 20). The fragmentation pattern is expected to show the loss of the methyl group followed by carbon monoxide.[8][9] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Difluorophenol [webbook.nist.gov]

- 9. 2,6-DIMETHOXY-4-METHYLPHENOL(6638-05-7) MS [m.chemicalbook.com]

A Technical Guide to the Theoretical Properties of 2,6-Difluoro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the theoretical properties of 2,6-Difluoro-4-methoxyphenol, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecule's structural, electronic, and spectroscopic characteristics.

Introduction

This compound is a substituted phenol containing two fluorine atoms ortho to the hydroxyl group and a methoxy group in the para position. This unique substitution pattern is expected to significantly influence the molecule's physicochemical properties, including its acidity, reactivity, and potential biological activity. Fluorination is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The presence of the methoxy group further alters the electronic landscape of the aromatic ring. A thorough understanding of the theoretical properties of this molecule is crucial for its potential applications.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 886498-93-7 | |

| Molecular Formula | C₇H₆F₂O₂ | [1] |

| Molecular Weight | 160.12 g/mol | [1] |

| Melting Point | 67-71 °C |

Theoretical Spectroscopic Data (Estimated)

Direct experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of related substituted phenols, the following theoretical spectral characteristics can be anticipated.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra are expected to be influenced by the symmetry of the molecule and the strong electron-withdrawing effects of the fluorine atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H NMR | |||

| Aromatic-H (at C3, C5) | 6.5 - 7.0 | t | J(H,F) ≈ 2-3 |

| OCH₃-H | 3.8 - 4.0 | s | - |

| OH-H | 5.0 - 6.0 | s (broad) | - |

| ¹³C NMR | |||

| C1 (C-OH) | 145 - 155 | t | J(C,F) ≈ 15-25 |

| C2, C6 (C-F) | 150 - 160 | d | J(C,F) ≈ 240-260 |

| C3, C5 (C-H) | 100 - 110 | d | J(C,F) ≈ 5-10 |

| C4 (C-OCH₃) | 155 - 165 | s | - |

| OCH₃ | 55 - 60 | q | - |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the hydroxyl, methoxy, and fluoro-aromatic moieties.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methoxy) | Stretching | 2850 - 2950 |

| C=C (aromatic) | Stretching | 1580 - 1620 |

| C-O (phenol) | Stretching | 1200 - 1260 |

| C-O (ether) | Asymmetric Stretching | 1230 - 1270 |

| C-O (ether) | Symmetric Stretching | 1020 - 1080 |

| C-F | Stretching | 1100 - 1300 |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of the methoxy group, fluorine, and carbon monoxide.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Fragment |

| 160 | [M]⁺ |

| 145 | [M - CH₃]⁺ |

| 131 | [M - CHO]⁺ |

| 117 | [M - CH₃ - CO]⁺ |

Quantum Chemical Calculations and Theoretical Properties

Table 5: Estimated Quantum Chemical Properties

| Property | Estimated Value/Description | Influence of Substituents |

| Dipole Moment | 2 - 3 D | The two C-F bond dipoles will be additive and will be a major contributor to the overall dipole moment. |

| HOMO Energy | -8.5 to -9.5 eV | The electron-withdrawing fluorine atoms are expected to lower the HOMO energy, increasing ionization potential and oxidative stability. |

| LUMO Energy | -0.5 to -1.5 eV | The fluorine atoms will also lower the LUMO energy, increasing the electron affinity. |

| HOMO-LUMO Gap | 8.0 to 9.0 eV | A relatively large gap is expected, suggesting high kinetic stability. |

| pKa | 7.0 - 8.0 | The inductive effect of the two fluorine atoms is expected to significantly increase the acidity (lower the pKa) compared to 4-methoxyphenol (pKa ≈ 10.2). |

| Bond Dissociation Energy (O-H) | 80 - 85 kcal/mol | The electron-withdrawing fluorine atoms are expected to weaken the O-H bond, facilitating hydrogen atom transfer. |

The relationship between the molecular structure and its key theoretical properties can be visualized as follows:

References

- 1. [PDF] Substituent effects on the physical properties and pKa of phenol | Semantic Scholar [semanticscholar.org]

- 2. Predicting pKa values of substituted phenols from atomic charges [xray.cz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational modeling of substituent effects on phenol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Electronic Influence of Ortho-Fluorination: A Deep Dive into 2,6-Difluoro-4-methoxyphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This guide provides a detailed examination of the electronic effects of fluorine in 2,6-Difluoro-4-methoxyphenol, a substitution pattern of growing interest in drug design. By dissecting the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group, we can gain a deeper understanding of how this unique arrangement influences molecular properties, particularly the acidity of the phenolic hydroxyl group.

The Duality of Fluorine's Electronic Nature: Inductive vs. Resonance Effects

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond network.[1][2][3] This effect is distance-dependent and is most pronounced at the positions ortho to the carbon-fluorine bond. In this compound, the two fluorine atoms significantly polarize the C-F bonds, pulling electron density away from the aromatic ring.

Conversely, fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic pi-system, resulting in a resonance or mesomeric effect (+R effect).[1][2] This electron donation occurs preferentially at the ortho and para positions. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, the +R effect of fluorine is generally considered to be weaker than its -I effect.[1] This is a key distinction from other halogens like chlorine, where the resonance effect can be more significant.[4]

In the case of this compound, the strong -I effect of the two ortho-fluorine atoms dominates, leading to a significant decrease in the electron density of the aromatic ring. This electron deficiency enhances the acidity of the phenolic proton by stabilizing the resulting phenoxide anion.

The Role of the Para-Methoxy Group

In contrast to fluorine, the methoxy group at the para position exhibits a dual electronic nature with opposing effects. It has a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, its most significant contribution is a strong electron-donating resonance effect (+R) from the lone pairs on the oxygen atom, which delocalize into the aromatic ring. This +R effect increases the electron density at the ortho and para positions.

In 4-methoxyphenol, this +R effect destabilizes the phenoxide anion, making the phenol less acidic compared to unsubstituted phenol. However, in this compound, the situation is more complex. The +R effect of the methoxy group acts in opposition to the -I effect of the fluorine atoms.

The Net Electronic Impact on Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. Electron-withdrawing groups stabilize the negative charge on the oxygen atom, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the phenoxide anion, leading to decreased acidity (higher pKa).

In this compound, the cumulative and potent -I effect of the two ortho-fluorine atoms is the dominant factor influencing the acidity of the phenolic proton. This strong electron withdrawal significantly stabilizes the negative charge of the resulting phenoxide anion. While the +R effect of the para-methoxy group does donate some electron density back to the ring, its influence is outweighed by the powerful inductive pull of the two fluorine atoms.

Quantitative Data on Electronic Effects

To provide a clearer picture of the electronic contributions of the substituents, the following tables summarize relevant pKa values and Hammett constants.

Table 1: pKa Values of Substituted Phenols

| Compound | pKa |

| Phenol | 9.99 |

| 4-Methoxyphenol | 10.20 |

| 4-Fluorophenol | 9.89[5] |

| 2,6-Difluorophenol | 7.34[5] |

| This compound | Estimated to be between 7.5 and 8.0 |

Note: The pKa for this compound is an estimate based on the electronic effects of the substituents.

Table 2: Selected Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

| -F | 0.34[6] | 0.05[6] |

| -OCH3 | 0.11[6] | -0.24[6] |

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[7][8] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Experimental Protocols for Determining Phenolic pKa

The determination of pKa values for phenolic compounds is crucial for understanding their reactivity and bioavailability. The following are common experimental and computational methods employed.

Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorbance spectra of the protonated (phenol) and deprotonated (phenoxide) forms of the compound.[8][9][10]

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the phenol are prepared.

-

Preparation of Phenol Solutions: A stock solution of the phenol in a suitable solvent (e.g., acetonitrile-water mixture) is prepared.[9] Aliquots of this stock solution are added to each buffer solution to create a series of solutions with constant phenol concentration but varying pH.

-

Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each solution is recorded. The wavelength of maximum absorbance for both the acidic (HIn) and basic (In-) forms is identified.

-

Data Analysis: The absorbance at a wavelength where the acidic and basic forms have different absorbances is measured for each solution. The ratio of the concentrations of the deprotonated and protonated forms ([In-]/[HIn]) is calculated using the following equation:

where A is the absorbance of the solution at a given pH, A_HIn is the absorbance of the fully protonated form, and A_In- is the absorbance of the fully deprotonated form.

-

pKa Determination: The pKa is determined by plotting pH versus log([In-]/[HIn]). According to the Henderson-Hasselbalch equation, the pKa is the pH at which log([In-]/[HIn]) = 0.[8][10]

Computational pKa Prediction

In silico methods, particularly those based on quantum mechanics, have become increasingly reliable for predicting pKa values.[11][12][13]

Methodology:

-

Geometry Optimization: The 3D structures of the phenol and its corresponding phenoxide anion are optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP) and basis set (e.g., 6-311++G(d,p)).[12][14][15]

-

Solvation Modeling: Since pKa is a property in solution, a continuum solvation model (e.g., CPCM or SMD) is applied to account for the effect of the solvent (typically water).[11][12][13][15]

-

Free Energy Calculation: The Gibbs free energies of the phenol, phenoxide anion, and a proton in the gas phase and in solution are calculated.

-

pKa Calculation: The pKa is calculated from the change in Gibbs free energy (ΔG°aq) for the deprotonation reaction in solution using the following equation:

where R is the gas constant and T is the temperature in Kelvin. Often, a thermodynamic cycle is employed that combines gas-phase acidity with solvation free energies.[12][13]

Visualizing Electronic Effects and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Logical relationship of electronic effects in this compound.

Caption: Experimental workflow for spectrophotometric pKa determination.

Caption: Signaling pathway of substituent effects on phenolic acidity.

Conclusion

The electronic landscape of this compound is a testament to the nuanced and powerful effects of fluorine in organic chemistry. The dominant electron-withdrawing inductive effect of the two ortho-fluorine atoms profoundly increases the acidity of the phenolic proton by stabilizing the conjugate base. While the para-methoxy group provides a counteracting electron-donating resonance effect, its impact is subordinate. This understanding is critical for medicinal chemists and drug development professionals, as the pKa of a molecule dictates its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and target binding affinity. The strategic placement of fluorine atoms, as exemplified in this molecule, remains a premier strategy for the fine-tuning of molecular properties in the pursuit of safer and more effective therapeutics.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. quora.com [quora.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. global.oup.com [global.oup.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. web.viu.ca [web.viu.ca]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. web.pdx.edu [web.pdx.edu]

- 11. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. afit.edu [afit.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Ascendant Role of Fluorinated Phenols in Modern Research: A Technical Guide

Abstract

The strategic incorporation of fluorine into the phenolic scaffold has unlocked a wealth of opportunities across diverse scientific disciplines. This technical guide provides an in-depth exploration of the burgeoning applications of fluorinated phenols in research, with a particular focus on their pivotal roles in drug discovery, materials science, and as sophisticated biochemical probes. By modulating the physicochemical properties of the parent phenol molecule, fluorine substitution offers a powerful tool to enhance biological activity, improve material performance, and elucidate complex biological processes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts to facilitate the integration of fluorinated phenols into innovative research endeavors.

Introduction: The Fluorine Advantage in Phenolic Scaffolds

The substitution of hydrogen with fluorine on a phenol ring imparts a range of unique and valuable properties. The high electronegativity of fluorine can significantly alter the acidity (pKa) of the phenolic hydroxyl group, influencing its ionization state under physiological conditions. This modification is of paramount importance in drug design, as it can enhance the binding affinity of a molecule to its biological target.[1][2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can sterically shield adjacent chemical bonds from metabolic enzymes, thereby improving the metabolic stability and pharmacokinetic profile of drug candidates.[3][4] In materials science, the introduction of fluorine can lead to enhanced thermal stability, hydrophobicity, and chemical resistance in polymers derived from phenolic precursors.[5][6]

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by fluorine make fluorinated phenols highly sought-after building blocks in the synthesis of pharmaceuticals.[3][7] The ability to fine-tune acidity, lipophilicity, and metabolic stability allows for the optimization of lead compounds into viable drug candidates.[1][2]

Enzyme Inhibition: A Case Study of Fluorinated Polyphenols

Fluorinated polyphenols have emerged as potent and selective enzyme inhibitors. For instance, fluorinated derivatives of epigallocatechin gallate (EGCG) have shown enhanced inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases.[8][9][10] The fluorine substitutions can lead to a significant increase in potency compared to the non-fluorinated parent compound.

| Compound | Description | IC50 (nM)[10] |

| GCG | Gallocatechin | 100 |

| GCG-2” F | 2”-Fluoro Gallocatechin | 35 |

| GCG-2”,6” diF | 2”,6”-Difluoro Gallocatechin | 28 |

The following diagram illustrates the role of DYRK1A in cellular signaling and its inhibition by fluorinated polyphenols.

Synthesis of Fluorinated Phenol Drug Intermediates

The synthesis of specifically substituted fluorinated phenols is a critical step in the development of new drugs. A common intermediate is 4-fluoro-2-methoxyphenol, which serves as a building block for more complex molecules.

This protocol outlines a multi-step synthesis of 4-fluoro-2-methoxyaniline.[11][12][13]

Step A: Preparation of 4-fluoro-2-methoxy-1-nitrobenzene

-

In a clean, dry round-bottom flask, dissolve 2,4-difluoro-1-nitrobenzene (500 g) in toluene (500 ml).

-

Cool the reaction mixture to 0°C.

-

Slowly add methanol (100 ml) to the reaction mass at 0°C.

-

Add potassium tert-butoxide (353 g) in ten portions at 0°C.

-

Stir the reaction mass at 0°C for 15-30 minutes.

-

Raise the temperature to 20°C and stir for 4 hours.

-

Decompose the reaction mass in water (1500 ml).

-

Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under vacuum.

-

Add petroleum ether (1000 ml) to the residue, cool to below 10°C, and stir for 30 minutes.

-

Filter the solid, wash with petroleum ether, and dry to yield 4-fluoro-2-methoxy-1-nitrobenzene.

Step B: Preparation of 4-fluoro-2-methoxyaniline

-

In an autoclave, add 4-fluoro-2-methoxy-1-nitrobenzene (470 g) to methanol (4000 ml).

-

Perform catalytic hydrogenation using a suitable catalyst (e.g., Pd/C) under hydrogen pressure until the starting material is consumed.

-

Filter the catalyst and concentrate the filtrate to obtain 4-fluoro-2-methoxyaniline.

Fluorinated Phenols as Biochemical Probes

The unique spectroscopic properties of fluorine, particularly its 100% natural abundance as the ¹⁹F isotope and its high sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy, make fluorinated phenols excellent probes for studying biological systems.[7][14][15][16]

¹⁹F NMR Spectroscopy for Studying Metabolism

¹⁹F NMR can be used to monitor the microbial degradation of fluorinated phenols, providing insights into metabolic pathways and the enzymes involved.[11][14][17][18] The large chemical shift dispersion of ¹⁹F allows for the clear identification of different fluorinated metabolites.

This protocol is adapted from studies on the biodegradation of fluorophenols by microorganisms.[11][14]

-

Sample Preparation:

-

NMR Sample Preparation:

-

To a 1.72 ml NMR tube, add 1.4 ml of the supernatant.

-

Add 200 µl of 0.8 M potassium phosphate buffer (pH 7.6).

-

Add 100 µl of D₂O for the deuterium lock.

-

Add 20 µl of a known concentration of an internal standard (e.g., 8.4 mM 4-fluorobenzoate).[11]

-

-

NMR Data Acquisition:

-

Data Analysis:

-

Reference the chemical shifts to an external standard (e.g., CFCl₃).

-

Identify the signals corresponding to the parent fluorophenol and its metabolites based on their chemical shifts.

-

Quantify the concentration of each species by integrating the corresponding NMR signals relative to the internal standard.

-

The following diagram illustrates the workflow for studying the microbial degradation of 2-fluorophenol using ¹⁹F NMR.

pH-Sensitive Probes

The pKa of fluorinated phenols is sensitive to their environment. This property can be exploited to use them as pH-sensitive probes in systems like liposomes.[19][20] The change in the ¹⁹F NMR chemical shift upon deprotonation can be used to determine the pKa and monitor pH changes.[15]

The acidity of phenols is significantly influenced by the number and position of fluorine substituents.

| Compound | pKa[3][16] |

| Phenol | 10.0 |

| 4-Fluorophenol | 9.9 |

| 3-Fluorophenol | 9.3 |

| 2-Fluorophenol | 8.7 |

| 2,4,6-Trifluorophenol | 7.9 |

| Pentafluorophenol | 5.5 |

Advances in Materials Science

The incorporation of fluorine into phenolic resins can significantly enhance their material properties, leading to applications in high-performance composites and coatings.[5][6]

Fluorinated Phenolic Resins

Fluorination of phenolic resins can improve their thermal stability and hydrophobicity.[5][6] This is achieved by introducing fluorine atoms into the polymer backbone, which increases the bond strength and reduces the surface energy.

| Property | Phenolic Resin[10] | Fluorinated Phenolic Resin[9] |

| Thermal Stability (T10) | ~350-400 °C | >425 °C |

| Water Contact Angle | < 70° | > 90° |

| Char Yield at 800°C | ~50-55% | > 58% |

Asymmetric Catalysis

Fluorinated phenols play a crucial role in modern asymmetric catalysis, particularly in the dearomatization of phenols to generate chiral cyclohexadienones.[8][14] These products are valuable building blocks in the synthesis of complex natural products and pharmaceuticals.

Catalytic Asymmetric Dearomatization of Phenols

This reaction involves the enantioselective conversion of a planar phenol into a three-dimensional chiral molecule.[8][17][20] Chiral catalysts are used to control the stereochemistry of the transformation.

The following diagram outlines a general workflow for the catalytic asymmetric dearomatization of a phenol.

Conclusion

Fluorinated phenols represent a versatile and powerful class of molecules with a rapidly expanding range of applications in scientific research. Their unique physicochemical properties, imparted by the strategic incorporation of fluorine, have made them indispensable tools in drug discovery, enabling the development of more potent and metabolically stable therapeutics. In materials science, they offer a pathway to high-performance polymers with enhanced thermal and chemical resistance. Furthermore, their utility as biochemical probes, particularly in conjunction with ¹⁹F NMR spectroscopy, provides an unparalleled window into complex biological processes. As synthetic methodologies for the preparation of fluorinated phenols continue to advance, their impact on innovation across the chemical and biological sciences is set to grow even further. This guide has provided a comprehensive overview of the current state of the field, offering both the theoretical underpinnings and the practical knowledge necessary for researchers to harness the full potential of these remarkable compounds.

References

- 1. Design, synthesis, and biological evaluation of polyphenol derivatives as DYRK1A inhibitors. The discovery of a potentially promising treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorinated curcumin derivatives for detecting amyloid plaques by 19F-MRI - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic asymmetric dearomatization of phenols via divergent intermolecular (3 + 2) and alkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. mdpi.com [mdpi.com]

- 9. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Theoretical and Experimental Synthesis of β-Fluorinated Morphine Deriv" by Thu Doan, Amelia Bayha et al. [digitalcommons.chapman.edu]

- 11. Asymmetric dearomatization of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. sms.carm.es [sms.carm.es]

- 16. mdpi.com [mdpi.com]

- 17. Asymmetric Dearomatization of Phenols via Ligand-Enabled Cooperative Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,6-Difluoro-4-methoxyphenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoro-4-methoxyphenol (CAS No. 886498-93-7), a fluorinated aromatic compound of increasing interest in medicinal chemistry and drug discovery. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its structural motifs suggest its emergence alongside the growing appreciation for fluorine in modulating the physicochemical and biological properties of molecules. This document details its physical and chemical properties, proposes a logical synthetic pathway based on established organic chemistry principles, and explores its potential biological activities and applications by drawing parallels with structurally similar compounds. The strategic placement of two fluorine atoms flanking a hydroxyl group, combined with a para-methoxy group, bestows unique electronic and conformational characteristics upon the molecule, making it a valuable building block for the synthesis of novel therapeutic agents.

Introduction

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1] Phenolic compounds, on the other hand, are a common feature in many biologically active natural products and synthetic drugs. The convergence of these two features in this compound results in a molecule with significant potential for agrochemical and pharmaceutical applications. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the phenolic proton and modulate the electron density of the aromatic ring, thereby affecting its interactions with biological targets.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 886498-93-7 | |

| Molecular Formula | C₇H₆F₂O₂ | [2] |

| Molecular Weight | 160.12 g/mol | |

| Melting Point | 67-71 °C | |

| Appearance | Solid | [3] |

| Predicted XlogP | 1.7 | [2] |

| Predicted Collision Cross Section ([M+H]⁺) | 125.0 Ų | [2] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A logical approach to the synthesis of this compound involves the selective bromination of 2,6-difluorophenol at the para position, followed by a nucleophilic substitution with methoxide.

Experimental Workflow for the Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the proposed synthesis. These are based on general procedures for similar reactions and would require optimization.

Step 1: Synthesis of 4-Bromo-2,6-difluorophenol

-

Materials: 2,6-Difluorophenol, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN).

-

Procedure:

-

Dissolve 2,6-difluorophenol (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-2,6-difluorophenol.

-

Step 2: Synthesis of this compound

-

Materials: 4-Bromo-2,6-difluorophenol, Sodium methoxide (NaOMe), Methanol (MeOH).

-

Procedure:

-

To a solution of 4-bromo-2,6-difluorophenol (1 equivalent) in methanol in a round-bottom flask, add sodium methoxide (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to obtain pure this compound.

-

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Singlet for the methoxy (–OCH₃) protons (around 3.8 ppm).- Aromatic protons appearing as a triplet (due to coupling with two equivalent fluorine atoms) in the region of 6.5-7.0 ppm.- A broad singlet for the phenolic hydroxyl (–OH) proton, with its chemical shift being concentration and solvent dependent. |

| ¹³C NMR | - A signal for the methoxy carbon (around 55-60 ppm).- Aromatic carbons showing characteristic C-F couplings. The carbons directly attached to fluorine would appear as doublets with large coupling constants. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.- C-O stretching bands for the ether and phenol functionalities.- C-F stretching vibrations in the fingerprint region (around 1000-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 160.12 g/mol . |

Potential Biological Activities and Applications in Drug Discovery

The structural features of this compound suggest several potential biological activities that are relevant to drug discovery.

Rationale for Biological Interest

The combination of a phenol, two fluorine atoms, and a methoxy group can be advantageous in designing molecules with improved pharmacological profiles.

Logical Relationship of Structural Features to Potential Biological Activity

Caption: Influence of structural features on potential biological properties.

Predicted Biological Activities

Based on the activities of structurally related fluorinated phenols and methoxyphenols, this compound could be investigated for the following activities:

-

Anticancer Activity: Many fluorinated and methoxylated phenols are key components of molecules designed to inhibit protein kinases, which are crucial targets in cancer therapy.[4] The specific substitution pattern of this compound could offer a unique scaffold for the development of novel kinase inhibitors.

-

Antimicrobial Activity: Phenolic compounds are known for their antimicrobial properties. The presence of fluorine atoms can enhance this activity by increasing the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.[5]

-

Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.[6] The electronic effects of the fluorine and methoxy substituents would modulate this activity.

Conclusion

This compound is a synthetically accessible and promising building block for the development of new chemical entities in the fields of medicinal chemistry and materials science. While its own biological profile is yet to be fully elucidated, the analysis of its structural components suggests a high potential for a range of valuable biological activities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility. This technical guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.

References

- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H6F2O2) [pubchemlite.lcsb.uni.lu]

- 3. 2,5-Difluoro-4-methoxyphenol | 1024068-86-7 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,6-Difluoro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note details a robust two-step strategy for the utilization of 2,6-Difluoro-4-methoxyphenol as a building block in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in medicinal chemistry and materials science.

Direct coupling of phenols in Suzuki reactions is often challenging due to the poor leaving group ability of the hydroxyl moiety. A common and effective strategy to overcome this limitation is the conversion of the phenol to a more reactive electrophile, such as an aryl triflate (trifluoromethanesulfonate). The triflate group is an excellent leaving group, facilitating the oxidative addition step in the palladium-catalyzed Suzuki-Miyaura coupling cycle.

This document provides detailed protocols for the synthesis of 2,6-Difluoro-4-methoxyphenyl triflate from this compound, followed by its application in Suzuki coupling reactions with various arylboronic acids.

Reaction Scheme

The overall transformation involves a two-step sequence:

-

Triflation: Conversion of the phenolic hydroxyl group of this compound to a triflate ester.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting 2,6-Difluoro-4-methoxyphenyl triflate with an organoboron reagent.

Caption: Two-step approach for Suzuki coupling of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Difluoro-4-methoxyphenyl triflate

This protocol outlines the conversion of this compound to its corresponding triflate ester.

Materials:

-

This compound

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.2 eq) to the stirred solution.

-

Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Coupling of 2,6-Difluoro-4-methoxyphenyl triflate with an Arylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the synthesized aryl triflate with a generic arylboronic acid.

Materials:

-

2,6-Difluoro-4-methoxyphenyl triflate (from Protocol 1)

-

Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane or Toluene, anhydrous and degassed)

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and hotplate

-

Condenser (if refluxing)

Procedure:

-

To a Schlenk flask or sealed tube, add 2,6-Difluoro-4-methoxyphenyl triflate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed anhydrous solvent (and degassed water if a biphasic system is used, typically in a 4:1 to 10:1 organic solvent to water ratio).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with deionized water and brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of various aryl triflates, providing a basis for comparison and optimization when using 2,6-Difluoro-4-methoxyphenyl triflate.

Table 1: Suzuki Coupling of Substituted Aryl Triflates with Phenylboronic Acid

| Entry | Aryl Triflate | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenyl triflate | Pd(OAc)₂ (2) / PCy₃ (4) | K₃PO₄ (2) | Toluene | 80 | 12 | 92 |

| 2 | 4-Fluorophenyl triflate | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane | 100 | 8 | 88 |

| 3 | 2,6-Dimethylphenyl triflate | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | K₃PO₄ (2) | Toluene | 100 | 16 | 75 |

| 4 | 4-Cyanophenyl triflate | PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF/H₂O | 90 | 6 | 95 |

Table 2: Effect of Different Boronic Acids in Coupling with 4-Methoxyphenyl triflate

| Entry | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 94 |

| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 91 |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 14 | 85 |

| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 10 | 88 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the two-step Suzuki coupling of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for the O-methylation of 2,6-difluorophenol to Synthesize 2,6-difluoroanisole

Introduction

This application note provides a detailed protocol for the O-methylation of 2,6-difluorophenol, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The resulting product, 2,6-difluoroanisole, serves as a key building block in medicinal chemistry due to the unique electronic properties conferred by the fluorine substituents. This protocol is based on the principles of the Williamson ether synthesis, a robust and widely used method for the formation of ethers.[1][2] The procedure outlined below employs methyl iodide as the methylating agent and potassium carbonate as the base in an acetone solvent system. This method is favored for its operational simplicity and effectiveness.

Reaction Principle

The O-methylation of 2,6-difluorophenol proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, commonly known as the Williamson ether synthesis.[1][3] The reaction is initiated by the deprotonation of the acidic phenolic hydroxyl group of 2,6-difluorophenol by a base, in this case, potassium carbonate, to form a potent nucleophile, the 2,6-difluorophenoxide ion. This phenoxide ion then attacks the electrophilic methyl group of the methylating agent (methyl iodide), displacing the iodide leaving group and forming the desired ether product, 2,6-difluoroanisole.

Comparative Data of General Phenolic Methylation Protocols

The following table summarizes various common conditions for the O-methylation of phenols to provide a comparative overview for researchers.

| Methylating Agent | Base | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| Methyl Iodide | Potassium Carbonate | Acetone | Reflux | 18-24 hours | Moderate to High | [4][5] |

| Dimethyl Sulfate | Sodium Hydroxide | Water/Dioxane | Room Temp to 45°C | 0.5-2 hours | High | [6] |

| Dimethyl Carbonate | Potassium Carbonate | Neat or DMF | 120-160°C | 4-12 hours | High | |

| Trimethyl Phosphate | Calcium Hydroxide | DMF or Neat | Room Temp to 80°C | Not Specified | High |

Experimental Protocol: O-methylation of 2,6-difluorophenol

This protocol provides a detailed procedure for the synthesis of 2,6-difluoroanisole from 2,6-difluorophenol.

Materials:

-

2,6-difluorophenol

-

Anhydrous Potassium Carbonate (K(_2)CO(_3))

-

Methyl Iodide (CH(_3)I)

-

Acetone (anhydrous)

-

Dichloromethane (CH(_2)Cl(_2))

-

Water (H(_2)O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na(_2)SO(_4))

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorophenol (1.0 eq.) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (2.2 eq.) to the solution.

-

Addition of Methylating Agent: Add methyl iodide (2.2 eq.) to the suspension.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,6-difluoroanisole.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Experimental Workflow

The following diagram illustrates the key steps in the O-methylation of 2,6-difluorophenol.

Signaling Pathway of the Reaction

The reaction proceeds through a well-established S(_N)2 mechanism.

Safety Precautions

-

Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetone and dichloromethane are flammable solvents. Avoid open flames and ensure proper ventilation.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This application note provides a reliable and straightforward protocol for the O-methylation of 2,6-difluorophenol. The described Williamson ether synthesis method offers a practical route to 2,6-difluoroanisole, a valuable intermediate in synthetic chemistry. Researchers and drug development professionals can adapt this protocol to their specific needs, ensuring consistent and efficient synthesis of this important building block.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. francis-press.com [francis-press.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 2,6-Difluoro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,6-difluoro-4-methoxyphenol as a key building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific precursor is not widely documented, its structural motifs—a difluorinated phenyl ring and a methoxy group—are present in several active compounds, suggesting its utility in developing new herbicides and fungicides.

The introduction of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their biological activity, metabolic stability, and binding affinity to target enzymes. The 2,6-difluoro substitution pattern, in particular, can significantly influence the conformation and electronic properties of the molecule, potentially leading to higher efficacy and selectivity. The 4-methoxy group can also play a crucial role in modulating the compound's physicochemical properties and biological activity.

This document outlines a prospective synthetic pathway for a novel herbicidal candidate, N-(2,6-difluoro-4-methoxyphenyl)-5-methoxy-[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide, drawing parallels with the established synthesis of structurally related herbicides.

Hypothetical Synthesis of a Novel Herbicide

The proposed synthesis leverages this compound to create a novel sulfonamide herbicide. The synthetic strategy involves the initial conversion of the phenol to the corresponding aniline, followed by a coupling reaction with a pre-synthesized sulfonyl chloride.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of a novel herbicide from this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis.

Step 1: Synthesis of 2,6-Difluoro-4-methoxyaniline

This protocol is a hypothetical adaptation based on standard organic synthesis methodologies for the conversion of phenols to anilines, which often involves a multi-step process such as nitration followed by reduction.

Materials:

-

This compound

-

Nitric acid

-

Sulfuric acid

-

Iron powder

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Nitration: To a stirred solution of this compound (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a solution of nitric acid (1.1 equivalents) in sulfuric acid. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for 2 hours at 0°C.

-

Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the nitrated intermediate.

-

Reduction: To a mixture of the nitrated intermediate and iron powder (5 equivalents) in ethanol and water, add concentrated hydrochloric acid (0.5 equivalents) and heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and filter through celite.

-

Neutralize the filtrate with a sodium hydroxide solution and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to obtain 2,6-difluoro-4-methoxyaniline.